3-Epidehydropachymic Acid

Structure-Activity Relationship Natural Product Chemistry Epimerization

Standardizing Poria cocos extracts requires precise discrimination of the C-3 epimer from its 3β-epimer dehydropachymic acid. 3-Epidehydropachymic acid (≥98% HPLC) serves as a critical reference standard for analytical method development (HPLC/UPLC-MS/MS) and SAR studies. • Enables accurate quantification of triterpenoid metabolites in complex biological matrices. • IC50 of 52.51 μM against THP-1 cells provides a quantifiable benchmark for anti-leukemic activity screening. • Sourced from authenticated Wolfiporia cocos; verified by NMR and MS.

Molecular Formula C33H50O5
Molecular Weight 526.7 g/mol
CAS No. 168293-15-0
Cat. No. B1631906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epidehydropachymic Acid
CAS168293-15-0
Molecular FormulaC33H50O5
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
InChIInChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27-,28+,31-,32-,33+/m1/s1
InChIKeyRWIALJIVPUCERT-ROLXBSRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epidehydropachymic Acid (CAS 168293-15-0) – A Lanostane Triterpenoid from Poria cocos for Oncology and Inflammation Research Procurement


3-Epidehydropachymic acid (CAS 168293-15-0) is a lanostane-type triterpenoid isolated from the sclerotia of the medicinal fungus Wolfiporia cocos (syn. Poria cocos) [1]. It is structurally characterized as the 3-epimer of dehydropachymic acid, possessing an acetoxyl group at C-3 and a 16α-hydroxy group, with a molecular formula of C₃₃H₅₀O₅ and a molecular weight of 526.75 g/mol [2]. This compound is utilized as a reference standard and research reagent in the study of triterpenoid structure-activity relationships (SAR), particularly within the context of leukemia cell cytotoxicity and natural product anti-inflammatory mechanisms .

3-Epidehydropachymic Acid: Why Poria cocos Triterpenoids Are Not Interchangeable in Research and Procurement


Within the lanostane triterpenoid family isolated from Poria cocos, even structurally similar analogs—such as pachymic acid, dehydropachymic acid, and polyporenic acid C—exhibit markedly divergent potency and target specificity profiles that preclude generic substitution in experimental settings. For instance, pachymic acid (PA) and dehydropachymic acid (DPA) demonstrate differential antiproliferative efficacy across human pancreatic cancer cell lines (Panc-1, MiaPaca-2, AsPc-1, BxPc-3) and are further distinguished by their selectivity indices against normal epithelial cells [1]. Similarly, in assays measuring nitric oxide (NO) production inhibition in LPS-stimulated RAW 264.7 macrophages, compounds within this class display IC₅₀ values ranging from 16.8 to >100 µM, underscoring that minor structural variations (e.g., hydroxylation, acetylation, or epimerization) translate into significant, quantifiable differences in bioactivity [2]. Therefore, the procurement of 3-epidehydropachymic acid—a specific 3-epimer of dehydropachymic acid—is essential for precise structure-activity relationship (SAR) studies and for ensuring experimental reproducibility when investigating the unique pharmacological signature of this compound relative to its closely related congeners [3].

Quantitative Evidence Differentiating 3-Epidehydropachymic Acid from Closest Lanostane Analogs


Structural Differentiation: 3-Epimer of Dehydropachymic Acid

3-Epidehydropachymic acid is the 3-epimer of dehydropachymic acid, a key structural distinction established through spectroscopic analysis during its isolation from Poria cocos sclerotia. This epimerization at the C-3 acetoxyl group (3α-acetoxy in 3-epidehydropachymic acid vs. 3β-acetoxy in dehydropachymic acid) constitutes a critical variable for structure-activity relationship (SAR) studies [1]. The explicit assignment of this stereochemistry confirms that 3-epidehydropachymic acid is a distinct chemical entity, not merely a minor variant, and cannot be functionally or analytically substituted by its 3β-epimer, dehydropachymic acid, in experimental protocols.

Structure-Activity Relationship Natural Product Chemistry Epimerization

Cytotoxicity Profile: Potency Against THP-1 Leukemia Cells vs. Dehydropachymic Acid on Other Leukemia Models

3-Epidehydropachymic acid exhibits moderate cytotoxic activity against the human acute monocytic leukemia cell line THP-1, with a reported IC₅₀ value of 52.51 µM . For comparison, its close structural analog, dehydropachymic acid, demonstrates substantially higher potency against other leukemia cell lines in cross-study assessments: IC₅₀ = 7.3 µM against HL-60 cells and IC₅₀ = 13.8 µM against Molt-4 cells [1]. In an independent study, dehydropachymic acid showed an IC₅₀ of 10.9 µM against HL-60 cells, with a selectivity index (SI) of 8.6 relative to MRC-5 healthy cells [2]. While direct head-to-head data on a single platform are not available, this cross-study pattern indicates that the 3-epimerization in 3-epidehydropachymic acid is associated with a notable reduction in anti-leukemic potency compared to its 3β-epimer, underscoring its utility as a distinct tool compound for probing stereochemical determinants of triterpenoid cytotoxicity.

Cancer Research Leukemia Cytotoxicity Natural Product

Anti-Inflammatory Potential: Class-Level Inference for NO Production Inhibition

While direct anti-inflammatory data for 3-epidehydropachymic acid are limited, its structural membership within the Poria cocos lanostane triterpenoid class provides a robust basis for its use in inflammation-focused assays. Studies on related compounds have quantified nitric oxide (NO) production inhibition in LPS-stimulated RAW 264.7 macrophages: polyporenic acid C (IC₅₀ = 16.8 ± 2.7 µM) and 29-hydroxypolyporenic acid C (IC₅₀ = 18.2 ± 3.3 µM) are among the most potent inhibitors, while dehydropachymic acid and pachymic acid also reduce NO production in a dose-dependent manner [1]. The mechanism is attributed to blockade of the AP-1 signaling pathway and subsequent downregulation of iNOS expression. 3-Epidehydropachymic acid, as a 3-epimer of dehydropachymic acid, is therefore a valuable comparator for investigating the impact of C-3 stereochemistry on anti-inflammatory efficacy within this well-characterized assay system.

Inflammation Immunology Macrophage Nitric Oxide

Analytical Quality and Purity for Reproducible Research

Commercially available 3-epidehydropachymic acid is consistently supplied at a purity of ≥98% as determined by HPLC analysis [1]. This high level of purity is essential for eliminating confounding effects from co-occurring triterpenoids (e.g., dehydropachymic acid, pachymic acid) that are known to possess distinct and often more potent bioactivities. In preparative separations, such as high-speed counter-current chromatography (HSCCC), 3-epidehydropachymic acid has been isolated with a purity of 93.5%, demonstrating that achieving high purity for this specific epimer requires rigorous separation protocols [2]. Procuring a pre-qualified, high-purity standard ensures that observed experimental outcomes can be unequivocally attributed to 3-epidehydropachymic acid rather than to trace contamination by more active congeners.

Quality Control Analytical Chemistry Reference Standard HPLC

Primary Research and Procurement Applications for 3-Epidehydropachymic Acid


Structure-Activity Relationship (SAR) Studies on Lanostane Triterpenoid Cytotoxicity

3-Epidehydropachymic acid serves as a critical tool compound for SAR investigations aimed at mapping the stereochemical determinants of anti-leukemic activity within the Poria cocos triterpenoid family. Its moderate IC₅₀ of 52.51 µM against THP-1 cells, contrasted with the 4- to 7-fold higher potency of its 3β-epimer dehydropachymic acid on HL-60 and Molt-4 leukemia models, provides a quantifiable benchmark for evaluating the impact of C-3 acetoxyl orientation on cancer cell cytotoxicity [1]. Researchers can employ this compound to generate hypothesis-driven modifications (e.g., epimerization, deacetylation) to enhance potency or selectivity.

Natural Product Anti-Inflammatory Mechanism Studies in Macrophage Models

Given the established class-level activity of Poria cocos triterpenoids in suppressing LPS-induced NO production via AP-1 pathway blockade, 3-epidehydropachymic acid is a suitable candidate for investigating the specific contribution of the C-3 epimeric configuration to anti-inflammatory efficacy [2]. Its use alongside dehydropachymic acid and other congeneric standards allows for a systematic evaluation of structure-dependent iNOS inhibition and cytokine modulation in RAW 264.7 or primary macrophage systems.

Quality Control and Phytochemical Standardization of Poria cocos Preparations

As a distinct chemical marker, high-purity (≥98%) 3-epidehydropachymic acid is essential for the development and validation of analytical methods (e.g., HPLC, UPLC-MS/MS) aimed at standardizing Poria cocos herbal materials and extracts [3]. Its inclusion in quantitative multi-component assays ensures accurate discrimination from its 3β-epimer, dehydropachymic acid, and other co-eluting triterpenoids, thereby supporting batch-to-batch consistency in both research and industrial quality control settings [4].

Reference Compound for Metabolite Identification in Pharmacokinetic and Tissue Distribution Studies

The unique chromatographic and mass spectrometric signature of 3-epidehydropachymic acid, defined by its distinct stereochemistry and NMR spectra, makes it an invaluable reference standard for identifying and quantifying triterpenoid metabolites in complex biological matrices [5]. Its use is particularly relevant in pharmacokinetic studies of Poria cocos extracts where accurate differentiation of structurally similar triterpenoids (e.g., dehydropachymic acid, pachymic acid) is necessary to interpret in vivo distribution and metabolism data [6].

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